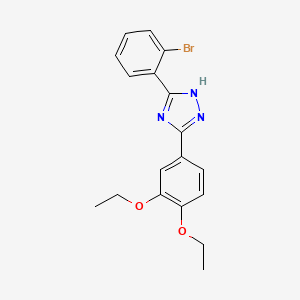
3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2-Bromofenil)-5-(3,4-dietoxifenil)-1H-1,2,4-triazol es un compuesto orgánico sintético que pertenece a la clase de los triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(2-Bromofenil)-5-(3,4-dietoxifenil)-1H-1,2,4-triazol típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 2-bromobenzonitrilo con 3,4-dietoxifenilhidrazina en presencia de una base como el etóxido de sodio. La mezcla de reacción se calienta para promover la ciclización, lo que resulta en la formación del anillo triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(2-Bromofenil)-5-(3,4-dietoxifenil)-1H-1,2,4-triazol puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para producir diferentes productos.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Se pueden utilizar reactivos como hidróxido de sodio o carbonato de potasio para facilitar las reacciones de sustitución.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir derivados con diferentes grupos funcionales, mientras que la oxidación y reducción pueden conducir a la formación de diversas especies oxidadas o reducidas.
Aplicaciones Científicas De Investigación
El 3-(2-Bromofenil)-5-(3,4-dietoxifenil)-1H-1,2,4-triazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de procesos biológicos y como un posible compuesto líder para el descubrimiento de fármacos.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-(2-Bromofenil)-5-(3,4-dietoxifenil)-1H-1,2,4-triazol implica su interacción con dianas moleculares específicas. Los grupos bromo y dietoxifenil contribuyen a su afinidad de unión y selectividad hacia estas dianas. El compuesto puede inhibir o modular la actividad de enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías exactas involucradas dependen de la aplicación y la diana específicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(2-Bromofenil)-5-(3,4-dimetoxi fenil)-1H-1,2,4-triazol
- 3-(2-Bromofenil)-5-(3,4-dihidroxi fenil)-1H-1,2,4-triazol
Unicidad
El 3-(2-Bromofenil)-5-(3,4-dietoxifenil)-1H-1,2,4-triazol es único debido a la presencia de ambos grupos bromo y dietoxifenil, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, afinidad de unión y selectividad, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C18H18BrN3O2 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-15-10-9-12(11-16(15)24-4-2)17-20-18(22-21-17)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
Clave InChI |
LBFRAAWHWBMWIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















